Tyvelose

Vue d'ensemble

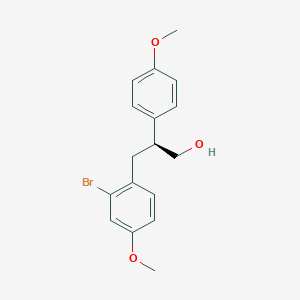

Description

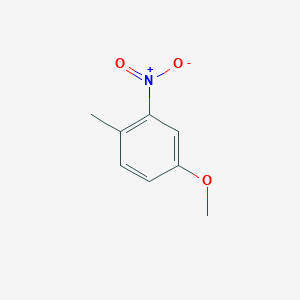

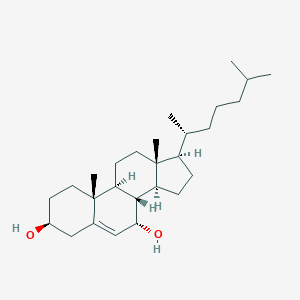

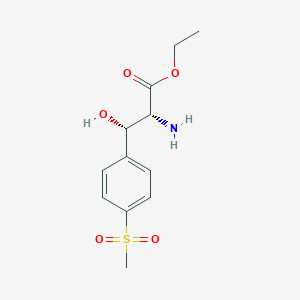

Tyvelose is a small molecule and an experimental compound . It is also known as 3,6-dideoxy-α-D-arabino-hexopyranose or α-tyvelopyranose . It is an unusual 3,6-dideoxyhexose terminal sugar and the immunodominant component of glycoprotein antigens in the parasitic helminth T. spiralis, which is responsible for trichinosis in humans .

Synthesis Analysis

Tyvelose epimerase catalyzes the last step in the biosynthesis of tyvelose by converting CDP-D-paratose to CDP-D-tyvelose . This unusual 3,6-dideoxyhexose occurs in the O-antigens of some types of Gram-negative bacteria . A promiscuous type of CDP-tyvelose 2-epimerase (TyvE)-like enzyme that promotes C-2 epimerization in all nucleotide (CDP, UDP, GDP, ADP, TDP)-activated forms of d-glucose has been discovered .

Molecular Structure Analysis

Tyvelose has a molecular weight of 148.1571 and a chemical formula of C6H12O4 . The enzyme from S. typhi is a homotetramer with each subunit containing 339 amino acid residues and a tightly bound NAD cofactor . The quaternary structure of the enzyme displays 222 symmetry and can be aptly described as a dimer of dimers .

Chemical Reactions Analysis

The CDP-tyvelose 2-epimerase-like enzyme from Thermodesulfatator atlanticus is shown to catalyze sugar C-2 epimerization in CDP-glucose and other nucleotide-activated forms of d-glucose . The reactions are new to nature in the context of enzymatic sugar nucleotide modification .

Physical And Chemical Properties Analysis

Tyvelose has a molecular weight of 148.16 and a molecular formula of C6H12O4 . It is a monosaccharide in which the sugar unit is a six-carbon containing moiety . It belongs to the class of organic compounds known as hexoses .

Applications De Recherche Scientifique

Vaccine Development for Enteric Fever

Field

Immunology and Vaccine Development

Application Summary

Tyvelose is used in the development of a novel, bivalent oral vaccine against Enteric Fever, a major global healthcare issue caused largely by Salmonella enterica serovars Typhi and Paratyphi A .

Methods of Application

The approach centered on genetically engineering the attenuated S. Typhi ZH9 strain, which has an excellent safety record in clinical trials, to introduce two S. Paratyphi A immunogenic elements . The S. Typhi rfbE gene encoding tyvelose epimerase was replaced with a spacer sequence to enable the sustained expression of O:2 LPS and prevent its conversion to O:9 through tyvelose epimerase activity .

Results

The resulting new strain, ZH9PA, incorporated these two genetic changes and exhibited comparable growth kinetics to the parental ZH9 strain . A formulation containing both ZH9 and ZH9PA strains together constitutes a new bivalent vaccine candidate that targets both S. Typhi and S. Paratyphi A antigens .

Immunodominant Antigens of Trichinella spiralis

Field

Parasitology and Glycobiology

Application Summary

Tyvelose is found in the immunodominant antigens of the intracellular parasite Trichinella spiralis . These antigens induce a powerful antibody response in parasitized animals .

Methods of Application

Fast atom bombardment mass spectrometry (FAB-MS) was used to study oligosaccharides released from TSL-1 antigens by peptide .

Results

A novel family of tri- and tetra-antennary N-glycans whose antennae are comprised of the tyvelose-capped structure was discovered . This suggests that these glycans play an important role in parasite establishment .

Terminal β-linked Tyvelose Epitopes

Field

Immunology and Parasitology

Application Summary

Tyvelose is found in the immunodominant N-glycans of certain parasites, creating unique epitopes that can be recognized by the immune system .

Methods of Application

Immunochemical assays were conducted using monoclonal antibodies and synthetic oligosaccharides .

Results

The study provided indirect evidence that the immunodominant N-glycans of the parasite are capped by novel β-linked 3,6-dideoxy-D-arabino hexopyranosyl residues (tyvelose, Tyv) .

Glycosylation in Bacterial Pathogens

Field

Microbiology and Glycobiology

Application Summary

Tyvelose is a component of the O-antigen in the lipopolysaccharide (LPS) of certain bacterial pathogens, contributing to their virulence .

Methods of Application

Genetic and biochemical analyses were used to study the role of tyvelose in bacterial pathogenesis .

Results

The study revealed that tyvelose contributes to the antigenic diversity of bacterial LPS, affecting the host immune response .

Safety And Hazards

Orientations Futures

The carbohydrate epitope tyvelose confers the immunodominance to surface and E/S ML antigens . Anti-tyvelose antibodies inhibit parasite invasion of an in vitro model of epithelial cells . Therefore, the design of multi-epitope vaccines and the use of adjuvants or immunomodulatory molecules capable to polarize the immune response to a Th2-type-protective response are discussed as imperative elements of modern vaccines .

Propriétés

IUPAC Name |

(2S,4S,5R)-2,4,5-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTQICZXQYZQNE-SRQIZXRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C[C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954006 | |

| Record name | 3,6-Dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ascarylose | |

CAS RN |

5658-12-8, 32142-24-8 | |

| Record name | Tyvelose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5658-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascarylose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032142248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)